1-(5-Bromopyridin-3-yl)cyclopentanecarbonitrile
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Overview
Description
1-(5-Bromopyridin-3-yl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C12H9BrN. It consists of a cyclopentane ring with a carbonitrile (CN) group attached to it, as well as a bromine-substituted pyridine ring. This compound is commonly used as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)cyclopentanecarbonitrile typically involves the reaction of 5-bromopyridine with cyclopentanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-3-yl)cyclopentanecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: The carbonitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include oxidized derivatives of the original compound.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
1-(5-Bromopyridin-3-yl)cyclopentanecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(5-Bromopyridin-3-yl)methanamine: Similar structure but with a methanamine group instead of a cyclopentanecarbonitrile group.
5-Bromopyridine-3-acetonitrile: Similar structure but with an acetonitrile group instead of a cyclopentanecarbonitrile group.
Uniqueness: 1-(5-Bromopyridin-3-yl)cyclopentanecarbonitrile is unique due to its combination of a cyclopentane ring and a bromine-substituted pyridine ring, which provides distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C11H11BrN2 |
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Molecular Weight |
251.12 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C11H11BrN2/c12-10-5-9(6-14-7-10)11(8-13)3-1-2-4-11/h5-7H,1-4H2 |
InChI Key |
BOGIGDAJZYESOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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